molecular formula C11H12N2O2 B8688874 1-(4-Hydroxymethylphenyl)-3-methyl-2-pyrazolin-5-one CAS No. 107430-43-3

1-(4-Hydroxymethylphenyl)-3-methyl-2-pyrazolin-5-one

Cat. No. B8688874
Key on ui cas rn: 107430-43-3
M. Wt: 204.22 g/mol
InChI Key: NYCKNDCJKMLXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
USRE035801

Procedure details

Into 250 ml of anhydrous chloroform were added 5.0 g of 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid and 25 ml of triethylamine and, further under ice-cooling, 12.5 ml of ethyl chlorocarbonate was added dropwise into the mixture. After evaporation of the solvent, the residue was dissolved in 200 ml of THF, the insolubles were filtered off, and then a solution of 2.08 g of NaBH4 dissolved in 60 ml of water was added dropwise into the filtrate, followed by stirring at room temperature for 2 hours. After evaporation of the solvent, water was added to the residue, and the mixture was adjusted with dil. hydrochloric acid to pH 4-5 and then extracted with chloroform. The organic layer was dried, concentrated and purified on silica gel column chromatograph with the use of chloroform-ethanl (100:1) as eluant, followed by recrystallization from chloroformethyl ether to give 1.16 g of 1-(4-hydroxymethylphenyl)-3-methyl-2-pyrazolin-5-one as colorless crystals.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5][C:6]1[CH2:10][C:9](=[O:11])[N:8]([C:12]2[CH:20]=[CH:19][C:15]([C:16](O)=[O:17])=[CH:14][CH:13]=2)[N:7]=1.C(Cl)(=O)OCC>C(N(CC)CC)C>[OH:17][CH2:16][C:15]1[CH:14]=[CH:13][C:12]([N:8]2[C:9](=[O:11])[CH2:10][C:6]([CH3:5])=[N:7]2)=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
CC1=NN(C(C1)=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(OCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
further under ice-cooling
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 200 ml of THF
FILTRATION
Type
FILTRATION
Details
the insolubles were filtered off
DISSOLUTION
Type
DISSOLUTION
Details
a solution of 2.08 g of NaBH4 dissolved in 60 ml of water
ADDITION
Type
ADDITION
Details
was added dropwise into the filtrate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel column chromatograph with the use of chloroform-ethanl (100:1) as eluant
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from chloroformethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=CC=C(C=C1)N1N=C(CC1=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.